4-Ethyl-2,5-difluorophenol
Description
Contextualization of Fluorinated Phenols in Modern Organic Chemistry Research
Fluorinated phenols represent a significant class of compounds in modern organic chemistry, distinguished by the presence of one or more fluorine atoms attached to the aromatic ring of a phenol (B47542) molecule. The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to the parent molecule. researchgate.net These properties include increased metabolic stability, enhanced lipophilicity, and altered acidity (pKa) of the phenolic hydroxyl group. researchgate.netnih.gov
The carbon-fluorine bond is exceptionally strong, which can protect adjacent parts of a molecule from metabolic degradation, a feature extensively leveraged in medicinal chemistry. researchgate.net Furthermore, fluorine substitution can influence intermolecular interactions, including hydrogen bonding and dipole interactions, which in turn affects crystal packing and binding affinity to biological targets. researchgate.net Consequently, fluorinated phenols and their derivatives are not merely laboratory curiosities but are integral as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Research into synthetic methodologies, such as the deoxyfluorination of phenols, continues to evolve, providing more efficient pathways to these valuable compounds. chemsrc.comhoffmanchemicals.com
Significance of 4-Ethyl-2,5-difluorophenol within Academic Research
Direct academic research focusing exclusively on this compound is limited in publicly accessible literature. However, its significance can be inferred from its chemical structure and the well-documented utility of its analogs in various research fields. As a difluorinated ethyl-substituted phenol, it is recognized as a specific chemical entity with the CAS number 2091451-94-2. chemsrc.com
The primary academic interest in compounds like this compound lies in its role as a specialized synthetic intermediate. Structural analogs, such as 4-bromo-2,5-difluorophenol (B1276729) and other multi-fluorinated phenols, are documented precursors in the synthesis of complex molecules, particularly for materials science applications. researchgate.net For instance, the strategic placement of fluorine atoms on a phenyl ring is a key design element in the creation of liquid crystals with specific dielectric anisotropy and birefringence properties. researchgate.netresearchgate.net Therefore, the academic significance of this compound is tied to its potential as a building block for novel, high-performance materials.
Table 1: Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 2091451-94-2 | chemsrc.com |
| Molecular Formula | C₈H₈F₂O | nih.gov |
| IUPAC Name | This compound |
Overview of Research Domains Pertaining to this compound
The research applications for this compound, extrapolated from the study of structurally similar compounds, fall into two primary domains: materials science and synthetic organic chemistry.
Materials Science: Liquid Crystals The most prominent research domain for multi-fluorinated phenols is in the development of liquid crystal materials. researchgate.netresearchgate.net Liquid crystal displays (LCDs) require compounds that exhibit a liquid crystalline phase (mesophase) over a broad temperature range and possess specific electro-optical properties. researchgate.net Fluorine substitution is a critical strategy for tuning these properties. The introduction of fluorine atoms can influence the dielectric anisotropy (Δε) and birefringence (Δn) of the final liquid crystal molecule. researchgate.net Research shows that fluorinated phenyls are core components in many liquid crystal structures. researchgate.netresearchgate.net Compounds like this compound serve as valuable intermediates that can be incorporated into larger, more complex calamitic (rod-shaped) or discotic (disc-shaped) molecules designed for advanced display technologies. researchgate.net
Synthetic Organic Chemistry In the field of synthetic organic chemistry, this compound is a useful precursor for creating more elaborate chemical structures. The phenolic hydroxyl group provides a reactive site for various transformations, such as etherification or esterification, while the fluorine atoms and the ethyl group modify the electronic and steric properties of the aromatic ring. orgsyn.orgrsc.org This allows chemists to build complex molecular architectures with precise control over the final properties. Its analogs are used in multi-step syntheses to produce target molecules for evaluation in areas ranging from pharmaceuticals to polymers. nih.govsciforum.net
Structure
3D Structure
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-ethyl-2,5-difluorophenol |
InChI |
InChI=1S/C8H8F2O/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4,11H,2H2,1H3 |
InChI Key |
JWLDQRJTLWHOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)F |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 4 Ethyl 2,5 Difluorophenol
Retrosynthetic Analysis of the 4-Ethyl-2,5-difluorophenol Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests several logical disconnections.
A primary disconnection breaks the carbon-carbon bond between the aromatic ring and the ethyl group. This identifies 2,5-difluorophenol (B1295083) as a key intermediate and an ethyl synthon (e.g., an ethyl cation or radical equivalent). A further disconnection of the hydroxyl group from the 2,5-difluorophenol intermediate points towards a 1,4-difluorobenzene derivative as a plausible precursor. innospk.com This approach simplifies the synthesis into two main challenges: the introduction of a hydroxyl group onto a difluorinated benzene (B151609) ring and the subsequent installation of an ethyl group at the correct position.
An alternative disconnection could involve the formation of the C-O bond at a later stage. This pathway would start with a functionalized 1-ethyl-2,5-difluorobenzene intermediate, which would then be converted to the final phenolic product. The choice between these pathways often depends on the availability of starting materials and the selectivity of the reactions involved.
Classical Synthetic Approaches to Fluorinated Phenols and Their Academic Limitations
Historically, the synthesis of fluorinated aromatic compounds, including phenols, relied on a few classical methods that, while foundational, possess significant limitations.
One of the most traditional methods for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . This process involves the diazotization of an aromatic amine (an aniline derivative), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. For a molecule like this compound, this would require a suitably substituted aniline precursor. However, the Balz-Schiemann reaction often suffers from harsh conditions, including high temperatures for the decomposition step, and the potential explosive hazard of the isolated diazonium salt intermediate, making it difficult to scale safely. guidechem.com
Another classical approach is nucleophilic aromatic substitution (SNAr) . acs.org This method involves the displacement of a leaving group (like a halogen or a nitro group) on an aromatic ring by a nucleophile. To synthesize a fluorinated phenol (B47542), fluoride (B91410) ions could act as the nucleophile. However, SNAr reactions are generally limited to aromatic rings that are "activated" by potent electron-withdrawing groups, which are not present in many precursors. acs.org For non-activated rings, forcing conditions of high temperature and pressure are typically required, leading to poor selectivity and functional group tolerance. acs.org Direct fluorination of phenols using electrophilic fluorinating agents also presents challenges, often resulting in poor regioselectivity and the formation of multiple isomers. nih.gov
These classical methods, while historically important, are often hampered by low yields, lack of regioselectivity, harsh reaction conditions, and safety concerns, which has driven the development of more sophisticated catalytic strategies.
Modern Catalytic Strategies in this compound Synthesis and Related Analogues
Modern organic synthesis has increasingly turned to catalytic methods to overcome the limitations of classical approaches. These strategies offer milder conditions, higher selectivity, and greater functional group tolerance.
Transition Metal-Catalyzed C-C and C-O Bond Formation in Fluorinated Phenols
Transition-metal catalysis is a cornerstone of modern synthesis, enabling the formation of C-C and C-O bonds with high efficiency. nih.govrsc.org
C-C Bond Formation : The ethyl group of this compound can be introduced via transition-metal-catalyzed cross-coupling reactions. For instance, a halogenated 2,5-difluorophenol precursor (e.g., 4-bromo-2,5-difluorophenol) could be coupled with an organometallic ethylating agent, such as ethylboronic acid (Suzuki coupling), an ethyl Grignard reagent (Kumada coupling), or an organozinc reagent (Negishi coupling), using a palladium or nickel catalyst. The activation of inert C-C single bonds has also emerged as a powerful, atom-economical strategy in organic synthesis. nih.gov
C-O Bond Formation : The phenolic hydroxyl group can also be installed using catalytic methods. A common strategy is the palladium-catalyzed hydroxylation of an aryl halide or triflate. Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, allowing for the coupling of aryl halides with alcohols or water surrogates. rsc.org This would be particularly useful if starting from a 1-bromo-4-ethyl-2,5-difluorobenzene intermediate. The development of catalysts that promote C-O bond formation has been significant, with many reactive systems available for coupling diverse aryl halides and phenols. rsc.org
These catalytic methods provide a modular and flexible approach to constructing the target molecule, allowing for the late-stage introduction of key functional groups.
Asymmetric Catalysis in the Synthesis of Related Chiral Phenolic Structures
While this compound is an achiral molecule, the principles of asymmetric catalysis are crucial for the synthesis of related chiral phenolic structures, which are important in medicinal chemistry and materials science. frontiersin.org Asymmetric catalysis facilitates the creation of enantiopure chiral molecules with high selectivity. frontiersin.org
One powerful strategy is the catalytic asymmetric dearomatization of phenols. nih.govsemanticscholar.org This process converts a flat, prochiral phenol into a three-dimensional chiral molecule, such as a fluorinated cyclohexadienone, in a highly enantioselective manner. nih.gov Chiral catalysts, such as chiral phosphoric acids (CPAs), have proven to be highly effective in a range of asymmetric transformations. beilstein-journals.org These catalysts can create chiral environments that guide the formation of one enantiomer over the other. Such methodologies are vital for building complex molecular architectures where stereochemistry is critical for biological function or material properties.
Phase Transfer Catalysis in Phenol Derivatization for Synthesis
Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov In the context of phenol chemistry, PTC is particularly useful for derivatization reactions involving the hydroxyl group.
The phenolate anion, formed by deprotonating the phenol with a base in the aqueous phase, is often the reactive species. A phase transfer catalyst, typically a quaternary ammonium salt, can transport this anion into the organic phase where it can react with an electrophile. researchgate.net This technique can enhance reaction rates and allow for milder reaction conditions. For instance, PTC has been successfully used for the efficient derivatization of various phenols, including alkylphenols and chlorophenols, with reagents like pentafluoropyridine. researchgate.net This methodology could be applied to protect the hydroxyl group of an intermediate during the synthesis of this compound or to introduce other functional groups.
Precursor and Intermediate Chemistry in this compound Synthesis
The selection of appropriate precursors is fundamental to a successful synthesis. Based on the retrosynthetic analysis, several key starting materials and intermediates can be identified.
1,4-Difluorobenzene : This is a versatile and common starting material in fluorine chemistry. innospk.com It is a colorless liquid that can be synthesized from precursors like p-phenylenediamine via an improved Schiemann reaction. guidechem.comoriprobe.com The fluorine atoms on the ring direct electrophilic substitution reactions and can be manipulated to introduce other functional groups. For example, 1,4-difluorobenzene can undergo halogenation (chlorination or bromination) to produce intermediates that can then be functionalized further. google.com
2,5-Difluorophenol : This compound is a key intermediate in one of the primary retrosynthetic pathways. It can be used in reactions to introduce the ethyl group at the C4 position. 2,5-Difluorophenol has been used in the synthesis of other complex molecules, such as difluorinated hydroxybenzoic acids. sigmaaldrich.com
4-Amino-2,5-difluorophenol : This aniline derivative could serve as a precursor if a Sandmeyer or Schiemann-type reaction were employed to modify the amino group. chemscene.com
The chemistry of these precursors involves leveraging the directing effects of the fluorine and hydroxyl substituents to achieve regioselective functionalization, ultimately leading to the desired this compound structure.
Summary of Synthetic Strategies
| Strategy Category | Method | Description | Key Advantages/Limitations |
| Classical Approaches | Balz-Schiemann Reaction | Diazotization of an aniline followed by thermal decomposition of the diazonium fluoroborate salt. | Limitations: Harsh conditions, potential explosion hazard, scalability issues. guidechem.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by a nucleophile. | Limitations: Requires strongly electron-deficient rings or forcing conditions, poor selectivity. acs.org | |
| Modern Catalytic Strategies | Transition Metal Cross-Coupling | Pd- or Ni-catalyzed reactions (e.g., Suzuki, Negishi) to form C-C or C-O bonds. | Advantages: High selectivity, mild conditions, excellent functional group tolerance. nih.govrsc.org |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Chiral Phosphoric Acids) to create chiral molecules from prochiral precursors. | Advantages: High enantioselectivity for synthesizing related chiral structures. frontiersin.orgbeilstein-journals.org | |
| Phase Transfer Catalysis (PTC) | Use of a catalyst (e.g., quaternary ammonium salt) to transfer a reactant between immiscible phases. | Advantages: Enhances reaction rates, allows for milder conditions in derivatization reactions. nih.govresearchgate.net |
Fluorination Methodologies for Phenolic Compounds
The introduction of fluorine atoms into phenolic compounds can significantly alter their physical, chemical, and biological properties. This has led to the development of various synthetic strategies to produce fluorinated phenols, which are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries alfa-chemistry.com. The methods for introducing fluorine can be broadly categorized into two main approaches: the direct fluorination of a pre-existing phenolic ring and the construction of the phenol from smaller, pre-fluorinated molecules, known as fluorinated building blocks.
Direct Fluorination Techniques
Direct fluorination involves the substitution of a hydrogen atom (or sometimes the hydroxyl group itself) on the phenol ring with a fluorine atom. This approach is often desirable for its step-economy. The primary methods for direct fluorination are electrophilic fluorination and deoxyfluorination.
Electrophilic Fluorination is a reliable strategy for introducing fluorine into electron-rich aromatic compounds like phenols alfa-chemistry.comchinesechemsoc.org. This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions. The choice of fluorinating agent is crucial for achieving good yields and selectivity wikipedia.org.
Common electrophilic fluorinating agents are often N-F reagents, which are generally more stable, safer, and easier to handle than alternatives like elemental fluorine (F₂) or xenon difluoride (XeF₂) chinesechemsoc.orgwikipedia.org. These reagents have electron-withdrawing groups attached to a nitrogen atom, which decreases the electron density on the fluorine atom and enhances its electrophilicity wikipedia.org. Some of the most widely used N-F reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts alfa-chemistry.comalfa-chemistry.com.
| Reagent Name | Acronym/Trade Name | Typical Applications & Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | A versatile and widely used agent with stable properties and mild reaction conditions. Effective for fluorinating electron-rich aromatic compounds alfa-chemistry.comresearchgate.net. |
| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and safe reagent with high fluorinating ability. It is soluble in various organic solvents and can fluorinate aromatic hydrocarbons alfa-chemistry.comwikipedia.org. |
| N-Fluoropyridinium salts | NFPy | The reactivity can be tuned by changing the substituents on the pyridine (B92270) ring. They are mainly used for the fluorination of multi-electron aromatic compounds alfa-chemistry.com. |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent used in the fluorination of various nucleophiles, including aryl Grignard and aryllithium reagents wikipedia.org. |
Recent advancements have also explored photocatalytic methods for the direct fluorination of phenols. For instance, a method utilizing eosin Y as a photocatalyst in the presence of a light source allows for the direct ortho-position fluorination of phenolic compounds under mild, room-temperature conditions with high site selectivity google.com.
Deoxyfluorination is another direct method, but instead of substituting a C-H bond, it involves the replacement of the phenolic hydroxyl group with a fluorine atom (an ipso-substitution) nih.govharvard.edu. This transformation is challenging due to the strength of the C-O bond. Specialized reagents have been developed to achieve this. One notable reagent, PhenoFluor™, enables the one-step conversion of phenols to aryl fluorides organic-chemistry.org. The reaction tolerates a variety of functional groups, and unlike some other fluorination methods, it does not typically result in constitutional isomers nih.govharvard.edu.
Another deoxyfluorination strategy proceeds via aryl fluorosulfonate intermediates researchgate.net. In this two-step, one-pot process, the phenol is first reacted with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfate. This intermediate is then treated with a nucleophilic fluoride source, such as tetramethylammonium fluoride (NMe₄F), to displace the fluorosulfate group and form the aryl fluoride researchgate.net.
Introduction of Fluorine via Fluorinated Building Blocks
An alternative and often more straightforward strategy for synthesizing complex fluorinated molecules like this compound is to use starting materials that already contain the required fluorine atoms mdpi.com. This "building block" approach avoids the regioselectivity challenges that can arise during the direct fluorination of a substituted phenol. By starting with a pre-fluorinated core, standard organic synthesis reactions can be used to add the remaining functional groups nih.gov.
Aromatic fluorides are crucial intermediates that serve as these building blocks alfa-chemistry.com. For the synthesis of a difluorinated phenol, a common starting material could be a difluoroaniline or a difluorobenzene derivative. For example, the synthesis of 2,6-difluorophenol can be achieved from 2,6-difluoroaniline via a diazonium salt intermediate, which is then hydrolyzed chemicalbook.com. Similarly, 2,5-difluorophenol can be used as a building block for the synthesis of more complex molecules like di- or trifluorinated hydroxybenzoic acids sigmaaldrich.com.
The advantages of this methodology include:
Regiocontrol: The position of the fluorine atoms is unequivocally defined by the choice of the starting material.
Predictability: The synthetic steps often involve well-established and high-yielding reactions, such as amide couplings, alkylations, or reductive aminations mdpi.com.
Accessibility: A wide variety of simple fluorinated aromatic compounds are commercially available, making this a practical approach for many research and industrial applications alfa-chemistry.com.
The following table provides a comparative overview of the two main fluorination strategies for phenolic compounds.
| Methodology | Direct Fluorination | Fluorinated Building Blocks |
| General Approach | Introduction of fluorine onto a pre-formed phenolic ring. | Assembly of the target molecule from a precursor that is already fluorinated. |
| Key Advantage | Potentially shorter synthetic route (step economy). | Unambiguous control over the position of fluorine atoms (regioselectivity). |
| Key Challenge | Controlling regioselectivity (achieving the desired isomer), especially with multiple activating/directing groups. Harsh reaction conditions may be required. | May require a longer synthetic route. Availability of the specific fluorinated starting material can be a limitation. |
| Common Reactions | Electrophilic Aromatic Substitution, Deoxyfluorination. | Standard organic reactions (e.g., Diazotization, Nucleophilic Substitution, Cross-Coupling, Friedel-Crafts Alkylation). |
| Example | Direct fluorination of 4-ethylphenol (B45693) with Selectfluor® could yield a mixture of isomers. | Starting with 1,4-difluorobenzene, introducing an ethyl group, and then converting another position to a hydroxyl group. |
Reaction Mechanisms and Chemical Reactivity of 4 Ethyl 2,5 Difluorophenol
Electrophilic Aromatic Substitution Pathways of Difluorophenols
The reactivity of the aromatic ring in 4-Ethyl-2,5-difluorophenol towards electrophiles is dictated by the combined directing effects of the hydroxyl (-OH), ethyl (-C2H5), and two fluorine (-F) substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons to the aromatic pi-system. aakash.ac.in This electron donation stabilizes the positively charged intermediate (arenium ion) formed during the substitution. aakash.ac.inorganicchemistrytutor.com
Conversely, the fluorine atoms are deactivating groups due to their strong -I (inductive) effect, withdrawing electron density from the ring and making it less nucleophilic. wikipedia.orglibretexts.org However, like the hydroxyl group, they also possess a +M effect due to their lone pairs, which directs electrophilic attack to the ortho and para positions. libretexts.org The ethyl group is a weakly activating group through a +I effect and hyperconjugation, also directing to the ortho and para positions.
In this compound, the positions for electrophilic attack are C3, C6, and C1 (ipso-substitution). The directing effects of the substituents can be summarized as follows:
| Substituent | Position | Directing Effect |
| -OH | 1 | Ortho, Para |
| -F | 2 | Ortho, Para |
| -C2H5 | 4 | Ortho, Para |
| -F | 5 | Ortho, Para |
The regioselectivity of electrophilic aromatic substitution on this compound will be a consequence of the interplay between these activating and deactivating effects. The powerful activating and ortho, para-directing nature of the hydroxyl group is expected to be a dominant factor.
Nucleophilic Aromatic Substitution in Fluorinated Arenes
Aromatic rings generally resist nucleophilic attack due to their electron-rich nature. However, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In fluorinated arenes, the high electronegativity of fluorine makes the carbon atom to which it is attached electrophilic and thus a target for nucleophiles.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the two fluorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. A nucleophile could potentially displace one of the fluorine atoms. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. libretexts.org
Oxidative Reactivity of this compound and Related Phenolic Systems
The oxidative reactivity of phenolic compounds is a critical aspect of their chemistry, often involving the formation of phenoxy radicals.
Electrochemical Oxidation Potentials of Substituted Phenols
The electrochemical oxidation of phenols involves the transfer of an electron to an electrode, forming a phenoxy radical. The ease of this oxidation is quantified by the oxidation potential, which is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups lower the oxidation potential by stabilizing the resulting radical cation, while electron-withdrawing groups have the opposite effect. nih.gov
A voltammetric study on p-substituted phenols has shown that the oxidation peak potentials become more positive as the Hammett constants of the substituents increase, indicating that direct electrochemical oxidation is more difficult for phenols with electron-withdrawing groups. nih.gov For this compound, the electron-donating ethyl group would be expected to lower the oxidation potential, while the electron-withdrawing fluorine atoms would increase it. The net effect on the oxidation potential will depend on the balance of these opposing electronic influences.
The electrochemical oxidation of 4-ethylphenol (B45693), a related compound, occurs at a similar potential to phenol (B47542) itself, indicating that the ethyl group has a modest effect on the oxidation potential. uc.pt
Hydroxyl Radical-Mediated Transformations of Aromatic Compounds
Hydroxyl radicals (•OH) are highly reactive species that can readily attack aromatic compounds. wikipedia.org The reaction can proceed via several pathways, including hydrogen abstraction from the hydroxyl group to form a phenoxy radical, or addition to the aromatic ring to form a hydroxycyclohexadienyl radical. usgs.gov
In the case of this compound, reaction with hydroxyl radicals could lead to the formation of hydroxylated derivatives or, under more forcing conditions, ring-cleavage products. The presence of fluorine atoms may influence the sites of hydroxyl radical attack and the subsequent reaction pathways.
Coordination Chemistry of Phenolic Compounds with Metal Ions, exemplified by related systems
Phenolic compounds can act as ligands, coordinating to metal ions through their hydroxyl groups. purdue.eduwikipedia.org The formation of these coordination complexes can significantly alter the chemical and physical properties of both the phenol and the metal ion.
Radical Reactions and Their Potential in this compound Transformations
In addition to oxidative reactions involving hydroxyl radicals, this compound can potentially undergo other radical-mediated transformations. One such reaction is free-radical halogenation, which typically occurs at the benzylic position of alkyl-substituted aromatics under UV light. wikipedia.org For this compound, this would involve the substitution of a hydrogen atom on the ethyl group with a halogen.
The mechanism of free-radical halogenation involves three steps: initiation, propagation, and termination. youtube.com In the initiation step, a halogen molecule is homolytically cleaved by UV light to generate two halogen radicals. In the propagation steps, a halogen radical abstracts a hydrogen atom from the ethyl group to form a benzylic radical and a hydrogen halide. This benzylic radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.
The selectivity of radical halogenation is influenced by the stability of the radical intermediate. Benzylic radicals are resonance-stabilized, making the benzylic hydrogens particularly susceptible to abstraction. youtube.com
Advanced Spectroscopic Characterization of 4 Ethyl 2,5 Difluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei within 4-Ethyl-2,5-difluorophenol.
The ¹H NMR spectrum of this compound provides distinct signals for the protons of the ethyl group and the aromatic ring. The aliphatic protons of the ethyl group typically appear in the upfield region of the spectrum. The methyl (CH₃) protons are expected to resonate as a triplet around 1.2 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons would appear as a quartet around 2.6 ppm, split by the methyl protons. researchgate.net
The aromatic region is more complex due to the influence of the hydroxyl and fluorine substituents. Two signals are expected for the aromatic protons at the C3 and C6 positions. The proton at C3 would be coupled to the adjacent fluorine at C2 and the proton at C6. Similarly, the proton at C6 is coupled to the fluorine at C5 and the proton at C3. This results in complex splitting patterns, likely appearing as doublet of doublets or more complex multiplets, with chemical shifts generally observed between 6.8 and 7.2 ppm. libretexts.orgorgchemboulder.com The hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that can vary (typically 4-7 ppm) depending on solvent, concentration, and temperature. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | J(H,H) ≈ 7.6 |
| -CH₂- (Ethyl) | ~2.6 | Quartet (q) | J(H,H) ≈ 7.6 |
| Ar-H3 | ~6.8 - 7.2 | Doublet of Doublets of Doublets (ddd) | J(H,H), J(H,F) |
| Ar-H6 | ~6.8 - 7.2 | Doublet of Doublets of Doublets (ddd) | J(H,H), J(H,F) |
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and their positions on the aromatic ring. The carbon atom attached to the hydroxyl group (C1) is typically found significantly downfield, around 150-155 ppm. hw.ac.uk The carbons directly bonded to the fluorine atoms (C2 and C5) will also be downfield and, crucially, will appear as doublets due to strong one-bond carbon-fluorine (¹JCF) coupling. Other carbons in the ring will exhibit smaller, multi-bond C-F couplings. hw.ac.ukdocbrown.info
The carbons of the ethyl group will resonate in the upfield region, with the CH₂ carbon appearing around 28 ppm and the CH₃ carbon around 15 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C1 | ~150-155 | ²JCF, ⁴JCF |
| C2 | ~150-158 | ¹JCF (large) |
| C3 | ~115-120 | ²JCF, ⁴JCF |
| C4 | ~130-135 | ³JCF |
| C5 | ~148-155 | ¹JCF (large) |
| C6 | ~110-115 | ²JCF, ³JCF |
| -CH₂- (Ethyl) | ~28 | ³JCF |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C5 positions. The precise chemical shifts are sensitive to the electronic environment. nih.gov These signals would likely appear as complex multiplets due to coupling with each other (F-F coupling) and with nearby aromatic protons (H-F coupling).
This technique is particularly valuable for monitoring chemical or biological degradation processes. nih.govresearchgate.net Oxidative defluorination, for example, can be observed by the disappearance of the signals corresponding to the organic fluorine atoms and the appearance of a new signal corresponding to the inorganic fluoride (B91410) anion (F⁻), which typically resonates at approximately -123.0 ppm. nih.gov This allows for the direct tracking of the breakdown of the parent compound. nih.govdntb.gov.ua
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a COSY spectrum would show a cross-peak connecting the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show a correlation between the aromatic protons at C3 and C6. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule.
O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. ijaemr.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group are found between 2850 and 3000 cm⁻¹.
C=C Ring Stretching: The aromatic ring gives rise to characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹. ijaemr.com
C-F Stretching: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region. The presence of two C-F bonds may result in multiple bands in this area.
Table 3: Principal Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1260 | Strong |
| C-F Stretch | 1000 - 1300 | Strong |
| O-H Bend | ~1330-1440 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 158.14 g/mol ), the mass spectrum is expected to show a strong molecular ion peak ([M]⁺) at m/z 158.
The fragmentation of phenols is well-characterized. libretexts.org A primary and highly characteristic fragmentation pathway for 4-ethyl substituted phenols is benzylic cleavage—the loss of a methyl radical (•CH₃) to form a stable benzylic cation. This would result in a prominent peak at m/z 143 ([M-15]⁺). Other potential fragmentations include the loss of carbon monoxide (CO) from the molecular ion, a common feature for phenols, leading to a peak at m/z 130 ([M-28]⁺). libretexts.orgdocbrown.info
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 158 | [C₈H₈F₂O]⁺ | Molecular Ion ([M]⁺) |
| 143 | [C₇H₅F₂O]⁺ | Loss of •CH₃ (benzylic cleavage) |
| 130 | [C₇H₈F₂]⁺ | Loss of CO |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide mass accuracy typically within 5 parts per million (ppm), allowing for the unambiguous determination of a chemical formula.
For this compound, with the chemical formula C₈H₈F₂O, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O). The calculated monoisotopic mass serves as a benchmark for experimental verification. An experimentally determined mass that matches this theoretical value to within a few ppm confirms the compound's elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₈F₂O |
| Theoretical Exact Mass | 158.0543 u |
| Expected Ion (M+H)⁺ | 159.0621 u |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides valuable insights into the molecule's connectivity and functional groups.
For this compound, the molecular ion ([M]⁺•) would be selected in the first stage of the mass spectrometer. In the second stage, this ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments. A plausible fragmentation pathway for this compound involves the loss of a methyl radical (•CH₃) from the ethyl group. This is a common fragmentation pattern for ethyl-substituted aromatic compounds, as it leads to the formation of a stable benzylic cation. nist.gov The mass spectrum of the related compound 4-ethylphenol (B45693) shows a prominent peak corresponding to the loss of a methyl group ([M-15]⁺). nist.gov
Table 2: Predicted MS/MS Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
| 158 | [C₈H₈F₂O]⁺• | Molecular Ion |
| 143 | [C₇H₅F₂O]⁺ | Loss of a methyl radical (•CH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. physchemres.org For aromatic compounds like this compound, absorption in the UV region is typically due to π → π* transitions within the benzene (B151609) ring.
The substitution pattern on the aromatic ring, including the hydroxyl, ethyl, and fluorine groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The spectrum of the related compound 2,5-difluorophenol (B1295083) shows distinct electronic transition origins for its different rotational isomers (rotamers). pku.edu.cn Similarly, this compound would be expected to exhibit characteristic absorption bands in the UV region, likely influenced by solvent polarity. This technique is also highly effective for monitoring the progress of chemical reactions involving the compound by tracking the appearance of product or disappearance of reactant absorption bands.
Table 3: Expected UV-Vis Absorption Data for Phenolic Compounds
| Compound Class | Typical λₘₐₓ Range (nm) | Type of Transition |
| Substituted Phenols | 270 - 290 nm | π → π |
| ~220 nm | π → π |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While a crystal structure for this compound is not publicly available, examining the crystallographic data of related substituted phenols provides significant insight into the expected structural features. nih.gov
Analysis of related structures reveals precise bond lengths, bond angles, and intermolecular interactions. mdpi.com For a difluorophenol derivative, key features would include the planarity of the aromatic ring, the C-F, C-O, and C-C bond lengths, and the conformation of the ethyl group. Crucially, the phenolic hydroxyl group is a strong hydrogen bond donor, and in the solid state, it would be expected to form intermolecular hydrogen bonds (O-H···O or O-H···F) with neighboring molecules, creating specific packing arrangements in the crystal lattice. redalyc.org These interactions are fundamental to understanding the physical properties of the compound in the solid state.
Table 4: Representative Crystallographic Data for a Substituted Aromatic Compound
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c, α, β, γ |
| Key Bond Lengths | e.g., C-O, C-F | ~1.36 Å, ~1.35 Å |
| Hydrogen Bonding | Intermolecular interactions governing packing. | O-H···O |
Computational Chemistry and Theoretical Studies of 4 Ethyl 2,5 Difluorophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic properties of molecules like 4-Ethyl-2,5-difluorophenol. arxiv.org These calculations are instrumental in understanding the molecule's geometry, vibrational modes, and electronic orbital distributions.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For substituted phenols, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed to find the equilibrium geometry by minimizing the total electronic energy. karazin.ua This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal the precise orientation of the ethyl and hydroxyl groups relative to the fluorinated benzene (B151609) ring.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govcore.ac.uk The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. For substituted phenols, characteristic vibrational modes include O-H stretching, C-F stretching, and various ring deformation modes. researchgate.net
Table 1: Representative Calculated Vibrational Frequencies for Substituted Phenols (Note: This table is illustrative and based on general findings for substituted phenols, not specific calculations for this compound.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H Stretch | 3600 - 3650 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 |
| C-F Stretch | 1100 - 1400 |
| O-H Bend | 1330 - 1440 |
| C-O Stretch | 1150 - 1250 |
This interactive table is based on generalized data for substituted phenols and provides a representation of expected vibrational frequencies.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. wikipedia.org
In fluorinated aromatic compounds, the introduction of fluorine atoms can significantly influence the FMOs. Fluorine is highly electronegative and can lower the energy of both the HOMO and LUMO. acs.orgnih.gov The presence of two fluorine atoms and an ethyl group in this compound would modulate the electronic properties of the phenol (B47542) ring, affecting the HOMO-LUMO gap and thus its reactivity profile. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
Table 2: Illustrative HOMO, LUMO, and Gap Energies for Aromatic Compounds (Note: The values presented are for representative molecules to illustrate trends and are not specific to this compound.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | 1.25 | 8.00 |
| Phenol | -6.20 | 1.10 | 7.30 |
| Fluorobenzene | -6.80 | 1.15 | 7.95 |
| 1,3,5-Trifluorobenzene | -7.10 | 1.05 | 8.15 |
This interactive table showcases typical HOMO, LUMO, and gap energies for related aromatic compounds, demonstrating the influence of substituents.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov
For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.
Quantitative Structure-Property Relationship (QSPR) Modeling of Fluorinated Phenols
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For fluorinated phenols, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficients. unibo.it
The process involves calculating a wide range of molecular descriptors for a series of related compounds, including topological, electronic, and quantum chemical descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. imist.ma Such models can be valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
Conformational Analysis and Potential Energy Surfaces of this compound Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orgijpsr.comlibretexts.org For this compound, the primary source of conformational flexibility is the rotation of the ethyl group and the hydroxyl group.
By systematically rotating these groups and calculating the corresponding energy, a potential energy surface (PES) can be generated. arxiv.org The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers to interconversion (transition states). researchgate.net This analysis helps to understand the preferred shapes of the molecule and how easily it can change its conformation, which can be important for its biological activity and physical properties. For the ethyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. utdallas.edu
Molecular Dynamics Simulations for Dynamic Behavior of Fluorinated Aromatic Systems
While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. github.iomdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment, such as a solvent.
Advanced Analytical Methodologies for Detection and Quantification of 4 Ethyl 2,5 Difluorophenol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and assessing the purity of compounds. For 4-Ethyl-2,5-difluorophenol, both gas and liquid chromatography offer robust solutions, especially when coupled with advanced detectors that provide the necessary sensitivity and selectivity.
Gas Chromatography (GC) Coupled with Advanced Detectors (FID, MS)
Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The compound's phenolic hydroxyl group allows for direct analysis without derivatization, which simplifies sample preparation.
A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity, broad linear range, and general robustness. When the GC column separates this compound from other components in the sample, it is combusted in a hydrogen-air flame. This combustion produces ions that generate a current proportional to the amount of analyte, allowing for precise quantification.
For unambiguous identification, Mass Spectrometry (MS) is the detector of choice. When coupled with GC, the MS detector bombards the eluting compound with electrons, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint." For this compound, characteristic fragments would be expected, including the molecular ion peak and fragments corresponding to the loss of the ethyl group (-CH₂CH₃) or a carbonyl group (-CO), which is a common fragmentation pathway for phenols. The high sensitivity of modern mass spectrometers, particularly in selected ion monitoring (SIM) mode, allows for trace-level detection and quantification.
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar (e.g., DB-5ms) or mid-polarity phase. | Provides high-resolution separation of phenolic isomers and related compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Oven Temperature Program | Initial temp: 60-80 °C, hold for 1-2 min, ramp at 10-15 °C/min to 280-300 °C. | Optimizes separation of compounds with different boiling points. |
| Detector (FID) Temperature | 280-300 °C | Prevents condensation of the analyte and ensures stable detector response. |
| Detector (MS) Transfer Line | 280 °C | Maintains analyte in the gas phase as it enters the mass spectrometer. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for less volatile or thermally sensitive compounds. Reversed-phase (RP) HPLC is the most common mode for separating phenols.
In RP-HPLC, a non-polar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation of this compound is based on its hydrophobic interactions with the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducible retention times for phenolic compounds, the mobile phase is often acidified with a small amount of acetic acid or formic acid to suppress the ionization of the hydroxyl group.
UV detection is straightforward for phenolic compounds due to the strong absorbance of the aromatic ring. The detection wavelength is typically set at the absorbance maximum of the analyte, often around 270-290 nm, to achieve high sensitivity. When coupled with a diode-array detector (DAD), a full UV spectrum can be obtained for peak purity assessment and preliminary identification.
For enhanced selectivity and confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). This combination is particularly useful for analyzing complex matrices. Electrospray ionization (ESI) is a common interface, typically operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, yielding a prominent [M-H]⁻ ion corresponding to the molecular weight of the compound.
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Column | Reversed-phase C18 or Biphenyl (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). | Provides excellent retention and separation for hydrophobic compounds like substituted phenols. |
| Mobile Phase | Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. | Acid suppresses ionization for better peak shape; gradient allows for elution of compounds with a wide range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. |
| Column Temperature | 30 - 40 °C | Maintains stable retention times and can improve separation efficiency. |
| Detector (UV/DAD) | Detection at ~280 nm. | Corresponds to the UV absorbance maximum for many phenolic compounds. |
| Detector (MS) Interface | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar molecules like phenols. |
| MS Polarity | Negative Ion Mode | Promotes the formation of the [M-H]⁻ ion, which is characteristic of acidic compounds. |
Sample Preparation and Enrichment Strategies for Fluorinated Phenols
Effective sample preparation is crucial for accurate analysis, as it serves to isolate the target analyte from interfering matrix components and to concentrate it to levels suitable for detection. For fluorinated phenols like this compound, several extraction techniques are employed.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Methods
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique based on the differential solubility of a compound between two immiscible liquids, typically an aqueous sample and an organic solvent. For the extraction of this compound from aqueous samples, the pH of the sample is adjusted to be acidic (pH < 4). This ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents such as dichloromethane, diethyl ether, or ethyl acetate. While effective, LLE can be labor-intensive and requires significant volumes of organic solvents.
Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE that reduces solvent consumption and can be easily automated. For fluorinated phenols, reversed-phase SPE is the most common approach. The process involves four key steps:
Conditioning: The sorbent (e.g., C18 or a polymeric material) is activated with an organic solvent (e.g., methanol) followed by equilibration with acidified water.
Loading: The acidified aqueous sample is passed through the SPE cartridge. The non-polar this compound is retained on the hydrophobic sorbent via van der Waals forces, while polar matrix components pass through.
Washing: A weak organic solvent/water mixture is used to rinse the cartridge, removing any weakly retained impurities.
Elution: A small volume of a strong organic solvent, such as methanol or acetonitrile, is used to disrupt the hydrophobic interactions and elute the purified, concentrated analyte.
| Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Extraction Solvents: Dichloromethane, Ethyl Acetate, Diethyl Ether. | Simple, inexpensive, high recovery for many analytes. | Requires large solvent volumes, can be time-consuming, emulsion formation can occur. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | Sorbents: C18, Polymeric (e.g., Polystyrene-divinylbenzene). Elution Solvents: Methanol, Acetonitrile. | High enrichment factors, low solvent usage, high selectivity, easily automated. | Higher cost of consumables (cartridges), potential for sorbent-analyte irreversible binding. |
Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)
To further reduce solvent consumption and sample volume while achieving high enrichment factors, microextraction techniques have been developed. Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and highly efficient method for extracting analytes from aqueous samples.
The DLLME procedure involves the rapid injection of a mixture of two specific solvents into the aqueous sample.
Extraction Solvent: A small volume of a high-density, water-immiscible organic solvent (e.g., dichloromethane, tetrachloroethane) that has a high affinity for the target analyte.
Disperser Solvent: A water-miscible organic solvent (e.g., acetone, isopropanol, acetonitrile) that acts as a carrier for the extraction solvent.
When this mixture is injected into the sample, the disperser solvent dissolves in the aqueous phase, causing the extraction solvent to disperse as fine droplets. This creates a cloudy solution with an extremely large surface area between the extraction solvent and the sample, facilitating very fast mass transfer of the analyte into the organic phase. Following a brief extraction period, the mixture is centrifuged to separate the phases, and the sedimented droplet of extraction solvent, now enriched with the analyte, is collected for chromatographic analysis. Key parameters such as the choice and volume of solvents, sample pH, and salt concentration are optimized to maximize extraction efficiency.
Derivatization Strategies for Enhanced Analysis and Synthetic Utility of 4 Ethyl 2,5 Difluorophenol
Pre-column Derivatization for Chromatographic Detection and Sensitivity Enhancement
For analytical purposes, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC), pre-column derivatization is a technique used to improve the analyte's properties for separation and detection. The primary goals are to increase volatility (for GC), enhance the response to a specific detector (e.g., UV or fluorescence), and improve chromatographic efficiency and peak shape.
In the context of 4-Ethyl-2,5-difluorophenol, the reactive site for derivatization is the acidic proton of the hydroxyl group.
For High-Performance Liquid Chromatography (HPLC):
Phenols are often derivatized to attach a chromophore or fluorophore, significantly enhancing their detectability by UV-Visible or fluorescence detectors. umich.edu This is crucial when analyzing samples at trace levels. google.com The reaction typically involves converting the phenol (B47542) into an ester or ether with a reagent that contains a highly responsive functional group. Common reagents include benzoyl chlorides and dansyl chlorides. google.comnih.gov
| Derivatizing Agent | Resulting Derivative | Purpose | Detection Method |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl ester | Introduces a strong chromophore for enhanced UV detection. | HPLC-UV |
| Benzoyl chloride | Benzoyl ester | Improves UV detection and chromatographic retention. nih.gov | HPLC-UV |
| Dansyl chloride (DNS-Cl) | Dansyl ether | Attaches a highly fluorescent group for sensitive detection. umich.edu | HPLC-Fluorescence |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | FMOC ether | Adds a fluorophore for high-sensitivity fluorescence detection. umich.edu | HPLC-Fluorescence |
For Gas Chromatography (GC):
GC analysis requires compounds to be volatile and thermally stable. The hydroxyl group of this compound makes it polar and prone to adsorption on the GC column, leading to poor peak shape and reduced sensitivity. Derivatization masks this polar group, thereby increasing volatility and improving chromatographic performance. nih.gov The most common methods are silylation and alkylation. nih.gov
Silylation involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). Silyl derivatives are more volatile, less polar, and more thermally stable than their parent compounds. nih.gov Alkylation reagents also reduce polarity by replacing the active hydrogen with an alkyl group, forming stable ethers or esters. nih.gov
| Derivatization Type | Common Reagent(s) | Resulting Derivative | Key Advantage(s) |
|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMSI (N-Trimethylsilylimidazole) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; produces inert byproducts. thieme-connect.com |
| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Fluoroacyl ester | Creates derivatives highly sensitive to Electron Capture Detectors (ECD). acs.org |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) ether | Forms stable derivatives with excellent ECD response, ideal for trace analysis. epfl.ch |
Functional Group Interconversion (FGI) of this compound
Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For this compound, the hydroxyl group is the primary site for such transformations, enabling its conversion into ethers and esters, which can serve as key intermediates in multi-step syntheses.
Esterification:
Phenols can be converted into esters by reacting them with acyl chlorides or acid anhydrides. escholarship.org The direct reaction with carboxylic acids is generally slow and inefficient for phenols. escholarship.org The reaction with a more reactive acylating agent, such as ethanoyl chloride or acetic anhydride, is preferred. escholarship.org This transformation is valuable for protecting the hydroxyl group or for modifying the electronic and steric properties of the molecule. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
General Reaction: Ar-OH + R-COCl → Ar-O-CO-R + HCl
Williamson Ether Synthesis:
The Williamson ether synthesis is a widely used method for preparing ethers. In this reaction, the phenol is first deprotonated by a base (such as sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group) in a nucleophilic substitution reaction (typically SN2) to form the ether. This method is highly effective for converting this compound into various alkyl or aryl ethers, which are common structural motifs in pharmaceuticals and agrochemicals.
Step 1 (Deprotonation): Ar-OH + Base → Ar-O⁻ + [H-Base]⁺
Step 2 (Substitution): Ar-O⁻ + R-X → Ar-O-R + X⁻
This compound as a Building Block in Complex Molecule Synthesis
The 2,5-difluorophenol (B1295083) scaffold is a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-ethyl substituent on this compound provides an additional point of steric and electronic modulation.
While specific syntheses starting directly from this compound are not widely documented in readily available literature, the utility of the core 2,5-difluorophenol moiety is well-established in the creation of complex, biologically active molecules. These examples demonstrate the synthetic potential of its 4-ethyl derivative.
Antifungal Agents: The 2,5-difluorophenol moiety is a key structural component of the modern azole antifungal drug Isavuconazole. This highlights the importance of this specific substitution pattern in designing effective enzyme inhibitors.
Antiviral Drug Candidates: In the development of potential treatments for Dengue virus, 2,5-difluorophenol has been used as a starting material to synthesize N-alkylated deoxynojirimycin (DNJ) derivatives. escholarship.org The synthesis involved reacting 2,5-difluorophenol with a mesylate under basic conditions to form a key ether linkage. escholarship.org
Dopamine (B1211576) Receptor Ligands: The 2,5-difluorophenol scaffold has been incorporated into molecules designed as dopamine D2 receptor ligands, which are relevant for treating neuropsychiatric disorders. acs.org In these syntheses, it was used to prepare intermediates like 2-(2-bromoethoxy)-1,4-difluorobenzene, which were then coupled with other heterocyclic components. acs.org
Kinase Inhibitors: Researchers have used 2,5-difluorophenol to synthesize pyrazolopyrimidine-based kinase inhibitors, which are important in cancer research. The phenol was used as a nucleophile in reactions to build the complex inhibitor structure.
General Synthetic Intermediates: 2,5-Difluorophenol can be converted into a triflate derivative (2,5-difluorophenyltriflate), which is an excellent coupling partner in palladium-catalyzed reactions, such as those used to prepare 3,3-diarylacrylamides. This demonstrates its role as a versatile precursor for carbon-carbon bond formation.
In these contexts, the 4-ethyl group of this compound would serve as a handle to fine-tune the final molecule's properties, potentially improving its selectivity, potency, or pharmacokinetic profile.
Role of Fluorine Substitution in the Chemical Properties and Reactivity of Phenols, with Specific Reference to 4 Ethyl 2,5 Difluorophenol
Inductive and Resonance Effects of Fluorine on the Aromatic Ring
Fluorine exerts two main electronic effects on an aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
The inductive effect arises from fluorine's high electronegativity, which polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring. This effect is transmitted through the sigma (σ) bonds and decreases with distance from the fluorine atom. In 4-Ethyl-2,5-difluorophenol, the two fluorine atoms at positions 2 and 5 significantly reduce the electron density of the benzene (B151609) ring through this -I effect.
The resonance effect involves the donation of one of fluorine's lone pairs of electrons into the π-system of the aromatic ring. This +R effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance effect is considerably weaker than the inductive effect.
Impact on Acidity (pKa) of the Phenolic Hydroxyl Group
The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).
| Compound | pKa |
|---|---|
| Phenol | 9.95 |
| 4-Fluorophenol | 9.89 |
| 2,6-Difluorophenol | 7.34 |
| 2,3,5,6-Tetrafluorophenol | 5.67 |
| Pentafluorophenol | 5.55 |
Based on this data, it can be inferred that the pKa of this compound would be significantly lower than that of phenol, indicating a higher acidity.
Steric Considerations of Fluorine Atoms in Phenolic Systems
The steric effect of a substituent refers to the spatial hindrance it creates, which can influence reaction rates and regioselectivity. Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Consequently, a single fluorine atom generally imparts minimal steric hindrance.
Influence on Reaction Selectivity and Yields
The electronic and steric effects of the substituents in this compound have a profound influence on the selectivity and yields of its reactions, particularly in electrophilic aromatic substitution.
In this compound, the directing effects of these substituents must be considered in concert:
The hydroxyl group strongly directs incoming electrophiles to its ortho (position 6) and para (position 4, which is already substituted) positions.
The ethyl group at position 4 directs to its ortho positions (3 and 5, with 5 being fluorinated).
The fluorine at position 2 directs to its ortho (position 3) and para (position 5, which is also fluorinated) positions.
The fluorine at position 5 directs to its ortho (positions 4 and 6) and para (position 2, which is also fluorinated) positions.
Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Insights for 4 Ethyl 2,5 Difluorophenol Analogues
Computational Approaches to Predict Electronic and Steric Influences on Reactivity
Computational chemistry has emerged as a powerful tool for predicting the behavior of molecules and understanding the intricate interplay of electronic and steric factors that govern their reactivity. For analogues of 4-Ethyl-2,5-difluorophenol, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate these relationships.
A study on a series of difluorophenol pyridine (B92270) derivatives, which share a common difluorophenol core, utilized 3D-QSAR methodologies to build predictive models for their inhibitory activity against p90 ribosomal S6 kinase 2 (RSK2), a target of interest in cancer therapy. japsonline.com In this research, the inhibitory concentrations (IC50) of a set of 21 compounds were converted to pIC50 values to establish a linear relationship for the QSAR models. japsonline.com
The dataset was divided into a training set of 16 molecules to construct the CoMFA and CoMSIA models and a test set of 5 molecules to validate their predictive power. japsonline.com Molecular alignment, a critical step in 3D-QSAR, was performed using one of the most active compounds as a template to ensure a consistent frame of reference for all molecules in the dataset. japsonline.com
The statistical robustness of the developed models was confirmed through internal and external validation. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.597 and a non-cross-validated correlation coefficient (R²) of 0.993. japsonline.com Similarly, the CoMSIA model produced a q² of 0.563 and an R² of 0.990. japsonline.com These high correlation coefficients indicate a strong predictive capability of the models, suggesting that the electronic and steric fields generated by these computational methods accurately capture the features responsible for the observed biological activity. japsonline.com
The insights gained from these computational models can be visualized through contour maps, which highlight the regions around the molecular structure where specific properties are predicted to influence activity. For instance, these maps can indicate areas where bulky substituents might enhance or diminish activity due to steric hindrance, or where electron-donating or electron-withdrawing groups could modulate the electronic environment to favor or disfavor interactions with a biological target. wikipedia.org
The predictive power of such QSAR models is invaluable in medicinal chemistry and drug design, as it allows for the in silico screening of virtual compounds, prioritizing the synthesis of analogues with the highest predicted potency and desired properties. nih.gov
Below is an interactive data table summarizing the statistical validation of the CoMFA and CoMSIA models for the difluorophenol pyridine derivatives.
| Model | q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) |
| CoMFA | 0.597 | 0.993 |
| CoMSIA | 0.563 | 0.990 |
This table illustrates the strong internal predictive ability of the generated 3D-QSAR models for a series of difluorophenol pyridine derivatives. japsonline.com
Mechanistic Correlations between Structural Features and Chemical Transformation Pathways
The structural features of this compound and its analogues, particularly the nature and position of substituents on the aromatic ring, play a pivotal role in dictating the pathways of their chemical transformations. Steric and electronic effects are the primary determinants of reaction mechanisms and rates.
Electronic effects, on the other hand, relate to the way substituents modify the electron density distribution within the molecule. Fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. The interplay of inductive and resonance effects of substituents governs the regioselectivity of electrophilic aromatic substitution reactions.
The reactivity of phenolic compounds is also heavily influenced by their electronic properties. Computational studies on various classes of compounds, including graphene nano-parallelograms and heterocirculenes, demonstrate how the electronic structure, particularly the HOMO-LUMO gap, correlates with reactivity. mdpi.comnih.gov For substituted phenols, the nature of the substituents will modulate these frontier molecular orbitals, thereby influencing their susceptibility to oxidation and other chemical reactions.
Future Research Directions and Emerging Methodologies for 4 Ethyl 2,5 Difluorophenol
Development of Novel and Sustainable Synthetic Routes
The future of specialty chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact and enhance process efficiency. laxai.comboazpartners.com For a target molecule like 4-Ethyl-2,5-difluorophenol, this involves moving away from conventional methods that may rely on harsh conditions, stoichiometric reagents, and fossil fuel-derived feedstocks. soci.org
Future research will likely focus on several key areas:
Bio-based Reagents and Feedstocks: A major trend is the development of chemicals derived from renewable resources like biomass or agricultural waste. laxai.com This shift helps to decrease carbon emissions and reduce dependence on petrochemicals. laxai.com Research into synthetic pathways for this compound could explore starting materials derived from bio-based aromatic precursors.
Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions. The use of enzymes such as cytochrome P450s and fluorinases is an emerging strategy for creating fluorinated aromatic compounds. nih.gov Directed evolution and gene mining are expected to yield new enzymes capable of direct C-F bond formation, which could be harnessed for the synthesis of complex organofluorides. nih.gov
Improved Atom Economy: Novel synthetic routes will be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. This includes exploring catalytic cycles that regenerate reagents and avoid the use of stoichiometric activators or deactivators.
| Aspect | Traditional Synthetic Routes | Novel & Sustainable Routes |
|---|---|---|
| Starting Materials | Often petroleum-based. | Renewable feedstocks (biomass, CO2, agricultural waste). laxai.comsoci.org |
| Catalysts/Reagents | Stoichiometric, often harsh or toxic reagents. | Highly selective biocatalysts (enzymes), recyclable catalysts. nih.gov |
| Reaction Conditions | High temperatures and pressures. | Mild conditions (ambient temperature and pressure). nih.gov |
| Solvents | Volatile organic compounds (VOCs). | Greener solvents (e.g., water, supercritical fluids) or solvent-free conditions. |
| Key Objective | Yield and purity. | Yield, purity, sustainability, atom economy, and reduced environmental footprint. boazpartners.com |
Exploration of Advanced Catalytic Systems for Selective Transformations
Achieving precise regioselectivity—the ability to functionalize a specific position on the aromatic ring—is a central challenge in the synthesis of polysubstituted phenols. Advanced catalytic systems are being developed to provide unprecedented control over chemical reactions, enabling the efficient and selective synthesis of molecules like this compound.
Future research in catalysis will emphasize:
Transition Metal-Catalyzed C-H Functionalization: This strategy avoids the need for pre-functionalized substrates by directly converting C-H bonds to new functional groups. cas.cn Catalysts based on metals like palladium, copper, nickel, and ruthenium are at the forefront of this research, offering pathways for ortho- and para-selective functionalization of phenols. nih.govnih.govmdpi.com These methods could be applied to introduce the ethyl group or other functionalities onto a difluorophenol core with high precision.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis provides a mild and environmentally benign alternative to traditional methods. mdpi.com Recent advancements have demonstrated its utility in forming C–F bonds under gentle conditions, which could be instrumental in developing new fluorination strategies for phenolic precursors. nih.govmdpi.com
Biomimetic Catalysts: Inspired by the structure and function of natural enzymes, researchers are designing synthetic catalysts that mimic their high selectivity and efficiency. laxai.com These systems could offer novel solutions for challenging transformations in the synthesis of fluorinated aromatics. The activation of strong C–F bonds, a historically difficult process, is also becoming more feasible through new transition metal catalytic systems, which could allow for the selective defluorinative functionalization of more readily available polyfluorinated compounds. mdpi.comresearchgate.net
| Catalytic System | Principle | Potential Application for this compound | Key Advantage |
|---|---|---|---|
| Transition Metal Catalysis (Pd, Ni, Ru) | Direct activation of C-H bonds for functionalization. nih.gov | Selective introduction of the ethyl group or other substituents. | High regioselectivity, reduces the need for protecting groups. cas.cn |
| Photoredox Catalysis | Uses visible light to generate reactive intermediates. mdpi.com | Mild fluorination of precursors or late-stage functionalization. | Environmentally benign, operates under ambient conditions. mdpi.com |
| Biomimetic Catalysis | Synthetic catalysts designed to mimic enzyme active sites. laxai.com | Highly selective hydroxylation, fluorination, or alkylation. | Combines the robustness of synthetic catalysts with the selectivity of enzymes. laxai.com |
| C-F Bond Activation Catalysis | Cleavage and transformation of existing C-F bonds. researchgate.net | Synthesis from polyfluorinated feedstocks via selective defluorination. | Provides access to novel structures from readily available materials. mdpi.com |
Integration of Machine Learning in Predictive Modeling and Synthesis Design
For this compound, the integration of ML will likely impact several areas:
AI-Driven Retrosynthesis: Retrosynthesis software uses AI to deconstruct a target molecule into simpler, commercially available starting materials. chemcopilot.com These tools can propose multiple synthetic routes, evaluating them based on factors like cost, yield, and complexity, thereby uncovering more efficient or innovative pathways that might be overlooked by chemists. engineering.org.cnchemcopilot.com
Reaction Outcome and Condition Optimization: ML models can predict the success and yield of a reaction under various conditions (e.g., temperature, solvent, catalyst). preprints.org This predictive power allows for in-silico optimization, reducing the number of physical experiments required to identify the ideal parameters for synthesizing this compound. preprints.org
Predictive Modeling of Reagents: AI can be used to quantify the reactive power of different reagents. For instance, ML models have been developed to predict the fluorination strength of various electrophilic N–F fluorinating agents, helping chemists select the optimal reagent for a specific transformation. rsc.org
| Application Area | Function | Benefit |
|---|---|---|
| Retrosynthesis Planning | Predicts viable synthetic pathways from target to starting materials. chemcopilot.com | Accelerates route discovery; suggests novel and more efficient pathways. engineering.org.cn |
| Reaction Prediction | Forecasts the products and yields of a chemical reaction. preprints.org | Reduces trial-and-error experimentation; prioritizes high-yield reactions. |
| Condition Optimization | Identifies optimal reaction parameters (temperature, solvent, catalyst). preprints.org | Maximizes yield and purity while minimizing resource consumption. |
| Catalyst and Reagent Design | Predicts the performance of novel catalysts or reagents for specific tasks. laxai.com | Guides the rational design of more effective and selective chemical tools. |
Advanced In-situ Spectroscopic Monitoring of Reactions Involving this compound
The ability to monitor chemical reactions in real-time provides a wealth of data on reaction kinetics, intermediate formation, and endpoint determination. Process Analytical Technology (PAT) tools are crucial for developing robust, safe, and efficient chemical processes. chemrxiv.org The synthesis of this compound can be significantly enhanced by integrating advanced in-situ (in-line) spectroscopic techniques, particularly within continuous flow systems. nih.gov
Emerging methodologies in this area include:
Flow NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. Real-time monitoring using flow NMR allows chemists to track the consumption of reactants and the formation of products and intermediates directly in the reaction stream. rsc.org For fluorinated compounds, ¹⁹F NMR is particularly powerful, offering a clear window into the reaction's progress with high sensitivity and a clean background. magritek.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are non-invasive and can be easily integrated into reaction vessels or flow reactors using fiber-optic probes. They are excellent for monitoring changes in functional groups, making them ideal for tracking the key transformations in a multi-step synthesis. chemrxiv.orgnih.gov
Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry allow for rapid, real-time analysis of reaction components by monitoring their molecular weights. shimadzu.com This provides immediate feedback on the reaction's progress without the need for chromatographic separation.
| Technique | Type of Information | Advantages for Fluorophenol Synthesis | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed structural information, quantitative analysis. rsc.org | ¹⁹F NMR is highly specific for monitoring fluorinated species. magritek.com | Lower sensitivity compared to MS; higher equipment cost. |
| Raman Spectroscopy | Vibrational modes (functional groups, molecular backbone). nih.gov | Non-invasive, compatible with aqueous solutions and solids. | Fluorescence from impurities can interfere with signal. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational modes (especially polar functional groups). chemrxiv.org | Highly sensitive to changes in key functional groups (e.g., -OH, C=O). | Water absorption can be problematic; probe fouling can occur. |
| Mass Spectrometry (MS) | Molecular weight of reactants, products, and intermediates. shimadzu.com | Very high sensitivity, rapid analysis. | Provides no structural information for isomers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
